Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-5-25-20(24)22-8-6-21(7-9-22)12-16-11-17(23)26-19-15(4)13(2)10-14(3)18(16)19/h10-11H,5-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHHWNOCLSEADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C(C(=CC(=C23)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate typically involves the reaction of 5,7,8-trimethyl-2-oxochromen-4-ylmethyl chloride with piperazine-1-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may involve the use of greener solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine moiety is replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its chromen core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chromen core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression. The piperazine moiety can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The table below compares key structural features and substituents of analogous piperazine-carboxylate derivatives:
Physicochemical Properties and Stability
- Chromenone Derivatives: The target compound’s 5,7,8-trimethylchromenone substituent likely enhances stability against oxidative degradation compared to hydroxylated coumarins. Methyl groups may also reduce polarity, improving blood-brain barrier penetration.
- Sulfonyl and Thione Groups : Compounds with sulfonyl (e.g., ) or thione (e.g., ) groups exhibit higher polarity, which may improve aqueous solubility but reduce membrane permeability.
Biological Activity
Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic compound belonging to the class of chromen derivatives. This article delves into its biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, supported by relevant studies and findings.
Chemical Structure and Synthesis
The compound can be synthesized through the reaction of 5,7,8-trimethyl-2-oxochromen-4-ylmethyl chloride with piperazine-1-carboxylate in the presence of a base like triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, followed by purification using column chromatography to yield a high-purity product.
1. Anti-Cancer Properties
Recent studies have highlighted the potential anti-cancer activities of this compound. For instance:
- Mechanism of Action : Research indicates that this compound may exert its anti-cancer effects by inducing apoptosis in cancer cells. A study demonstrated that it activates the caspase pathway, leading to programmed cell death in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- In Vitro Studies : In vitro assays revealed that at concentrations ranging from 10 to 50 µM, the compound significantly inhibited cell proliferation in MCF-7 cells. The effects were dose-dependent and were shown to be reversible upon co-treatment with an estrogen receptor antagonist .
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties:
- Cytokine Inhibition : In studies involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The underlying mechanism appears to involve the inhibition of NF-kB signaling pathways .
3. Neuroprotective Effects
The neuroprotective potential of this compound has garnered attention:
- Oxidative Stress Reduction : It has been shown to mitigate oxidative stress in neuronal cell models. By reducing reactive oxygen species (ROS) levels, it protects against neuronal damage associated with neurodegenerative diseases like Alzheimer's .
Data Table of Biological Activities
Case Study 1: Anti-Cancer Activity
In a controlled study involving various derivatives of chromen compounds, this compound was found to be one of the most potent inhibitors of cancer cell growth. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates. Results indicated a significant reduction in cell viability at concentrations above 20 µM.
Case Study 2: Neuroprotection in Animal Models
Another investigation utilized animal models to assess the neuroprotective effects of this compound against induced oxidative stress. Behavioral tests alongside biochemical assays showed that treatment with Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine resulted in improved cognitive function and reduced markers of oxidative damage compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
